Cas no 2172474-60-9 (4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid)

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid
- EN300-1504432
- 4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid
- 2172474-60-9
-
- インチ: 1S/C25H30N2O6/c1-25(2,12-11-23(29)30)27-22(28)16-32-14-13-26-24(31)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,21H,11-16H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)
- InChIKey: LMLGEYSDCAAXDT-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCOCC(NC(C)(C)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 454.21038668g/mol
- どういたいしつりょう: 454.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 12
- 複雑さ: 660
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1504432-250mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid |
2172474-60-9 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1504432-50mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid |
2172474-60-9 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1504432-10000mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid |
2172474-60-9 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1504432-5000mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid |
2172474-60-9 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1504432-100mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid |
2172474-60-9 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1504432-1.0g |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid |
2172474-60-9 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1504432-500mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid |
2172474-60-9 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1504432-1000mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid |
2172474-60-9 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1504432-2500mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid |
2172474-60-9 | 2500mg |
$6602.0 | 2023-09-27 |
4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid 関連文献
-
1. Book reviews
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
8. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acidに関する追加情報
Introduction to 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic Acid (CAS No. 2172474-60-9)
The compound 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid, identified by its CAS number 2172474-60-9, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, characterized by its multifaceted functional groups, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.
At the core of this compound's appeal lies its sophisticated architecture, which includes a fluoren-9-yl moiety linked through a methoxycarbonyl group. The presence of this aromatic ring system not only contributes to the compound's stability but also enhances its binding affinity to biological targets. This feature is particularly relevant in the context of designing selective inhibitors and agonists for various therapeutic pathways.
The amine and amide functionalities within the molecule play a crucial role in modulating its pharmacological properties. Specifically, the methoxycarbonyl group serves as a protecting group for the amine, allowing for controlled release and activation in vivo. This design principle is essential for optimizing bioavailability and minimizing off-target effects.
In recent years, there has been growing interest in leveraging such complex molecules for the development of novel therapeutics. The fluoren-9-yl moiety, in particular, has been extensively studied for its ability to enhance photostability and fluorescence properties, making it valuable in both diagnostic imaging and light-sensitive drug delivery systems.
The carboxylic acid terminus of the compound further extends its utility by enabling conjugation with other biomolecules. This functionality is often exploited in the design of peptidomimetics and protein-protein interaction modulators, which are critical for addressing complex diseases such as cancer and neurodegenerative disorders.
Recent advancements in computational chemistry have facilitated a deeper understanding of the interactions between this compound and biological targets. Molecular docking studies have revealed that the fluoren-9-yl group interacts preferentially with hydrophobic pockets of proteins, while the amide bond exhibits strong hydrogen bonding capabilities. These insights have guided the optimization of lead structures towards higher efficacy and selectivity.
The synthesis of this compound presents unique challenges due to its complex stereochemistry. However, modern synthetic methodologies, including asymmetric catalysis and flow chemistry, have made it feasible to produce high-purity batches suitable for preclinical studies. These advancements underscore the growing capability of synthetic chemists to tackle increasingly intricate molecular architectures.
In clinical settings, the potential therapeutic applications of this compound are diverse. Preliminary studies suggest that it may exhibit anti-inflammatory properties by modulating cytokine release pathways. Additionally, its ability to cross cell membranes makes it a promising candidate for treating intracellular diseases where traditional small molecules struggle to penetrate.
The role of fluorinated compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular frameworks often leads to enhanced metabolic stability and improved pharmacokinetic profiles. The presence of multiple fluorine atoms in derivatives of this compound could further enhance these desirable properties, making it an attractive scaffold for future drug discovery efforts.
Ethical considerations are also paramount when developing new pharmaceuticals. The use of computationally efficient methods to predict toxicity ensures that compounds like this one are thoroughly vetted before advancing to human trials. This approach aligns with broader industry efforts to reduce animal testing through innovative modeling techniques.
The future direction of research on this compound will likely involve exploring its potential as a building block for more complex drug candidates. By systematically modifying different functional groups, chemists can generate libraries of derivatives with tailored properties for specific therapeutic indications. Such libraries are instrumental in high-throughput screening programs aimed at identifying novel molecular entities with therapeutic potential.
In conclusion, 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid exemplifies the cutting edge of pharmaceutical innovation. Its intricate structure offers a rich foundation for developing next-generation therapeutics targeting a wide range of diseases. As research progresses, it is anticipated that this compound will continue to inspire new strategies in drug design and molecular medicine.
2172474-60-9 (4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid) 関連製品
- 1807075-40-6(3-Bromo-2-cyano-6-ethylphenylacetic acid)
- 954707-99-4(N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide)
- 1227571-74-5(2-fluoro-5-methoxypyridin-4-amine)
- 1624260-53-2(6-(((Phenylsulfonyl)methyl)amino)hexanoic acid)
- 2171948-73-3(2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)oxypropanoic acid)
- 2172183-83-2(4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbutanoic acid)
- 476634-42-1(N,N'-bis3-(1,3-benzothiazol-2-yl)phenyldecanediamide)
- 2375268-56-5(3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate)
- 1805619-82-2(Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate)
- 97105-01-6(POLY(GLU, ALA, TYR) SODIUM SALT)




